

The Discovery and Enduring Legacy of Gramicidin S: A Technical Overview

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Compound of Interest

Compound Name: *Gramicidin S*

Cat. No.: *B1662664*

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Introduction

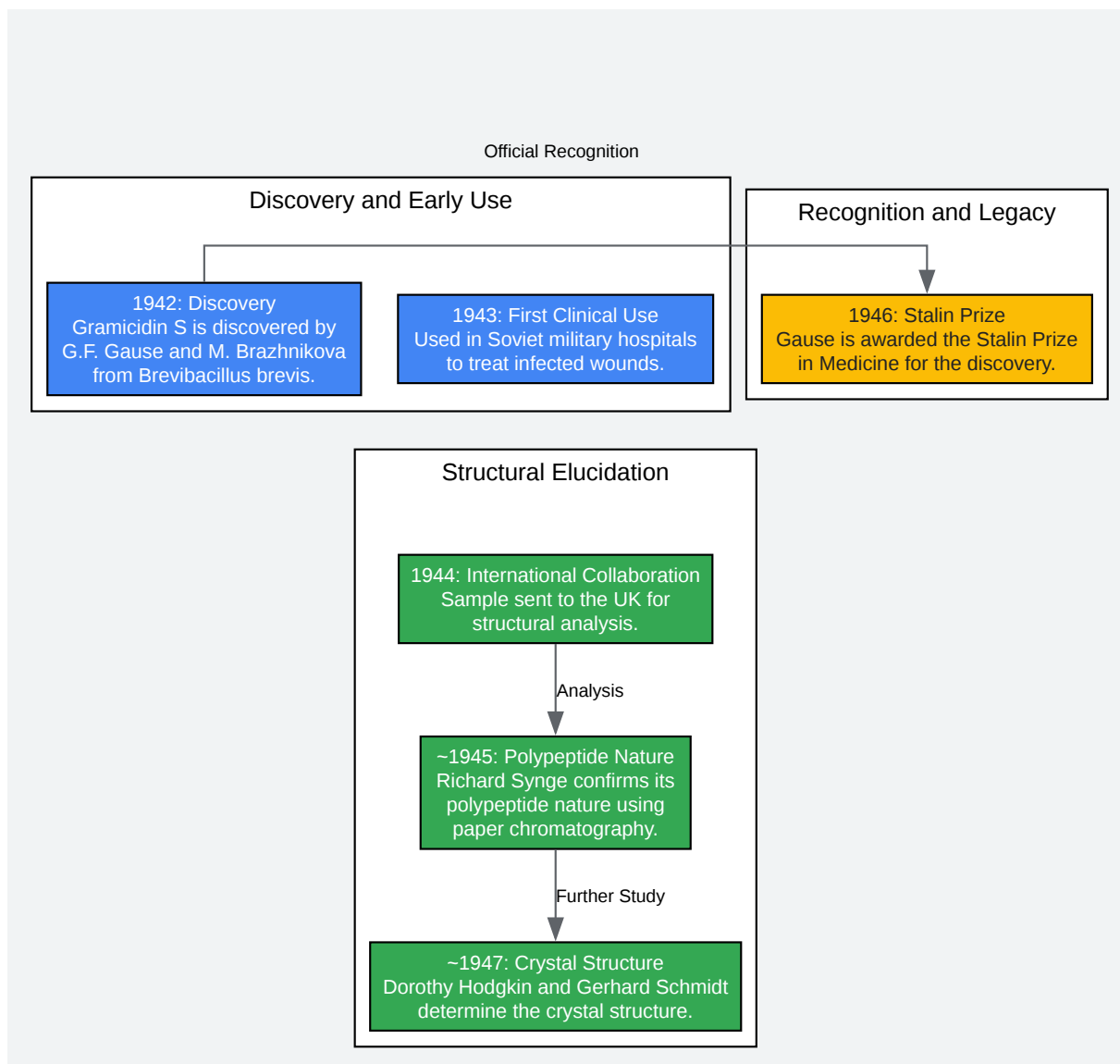
Gramicidin S, initially named **Gramicidin Soviet**, stands as a landmark molecule in the history of antibiotics. Discovered in the crucible of World War II, this cyclic decapeptide not only saved countless lives but also paved the way for a deeper understanding of antimicrobial peptides and nonribosomal biosynthesis. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and synthesis of **Gramicidin S**, tailored for researchers, scientists, and professionals in drug development.

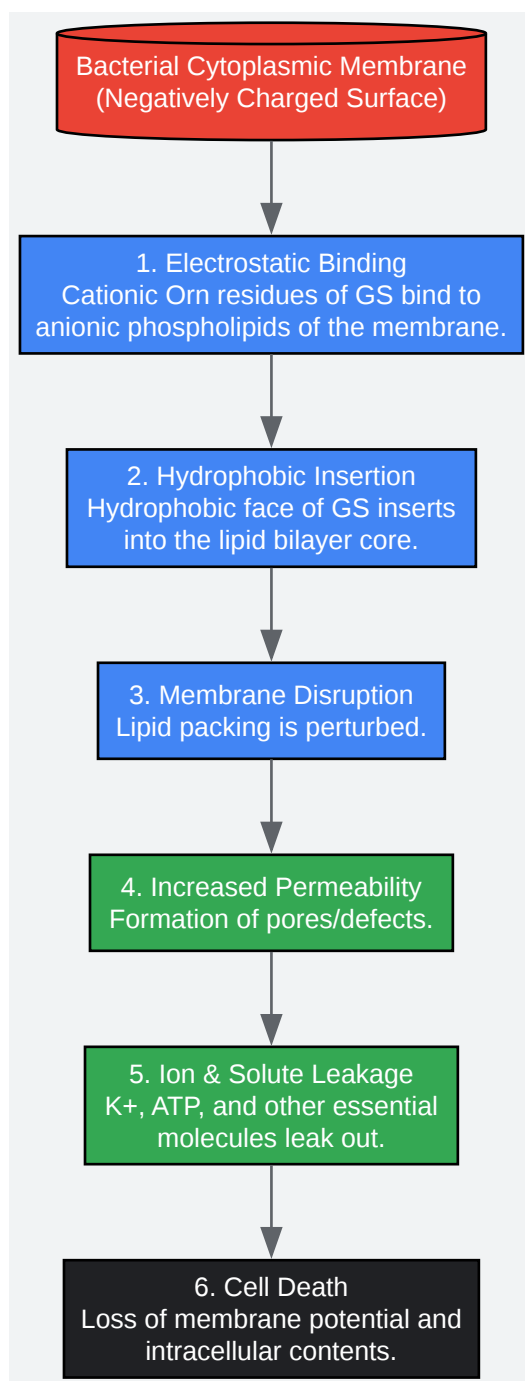
Discovery and Historical Context

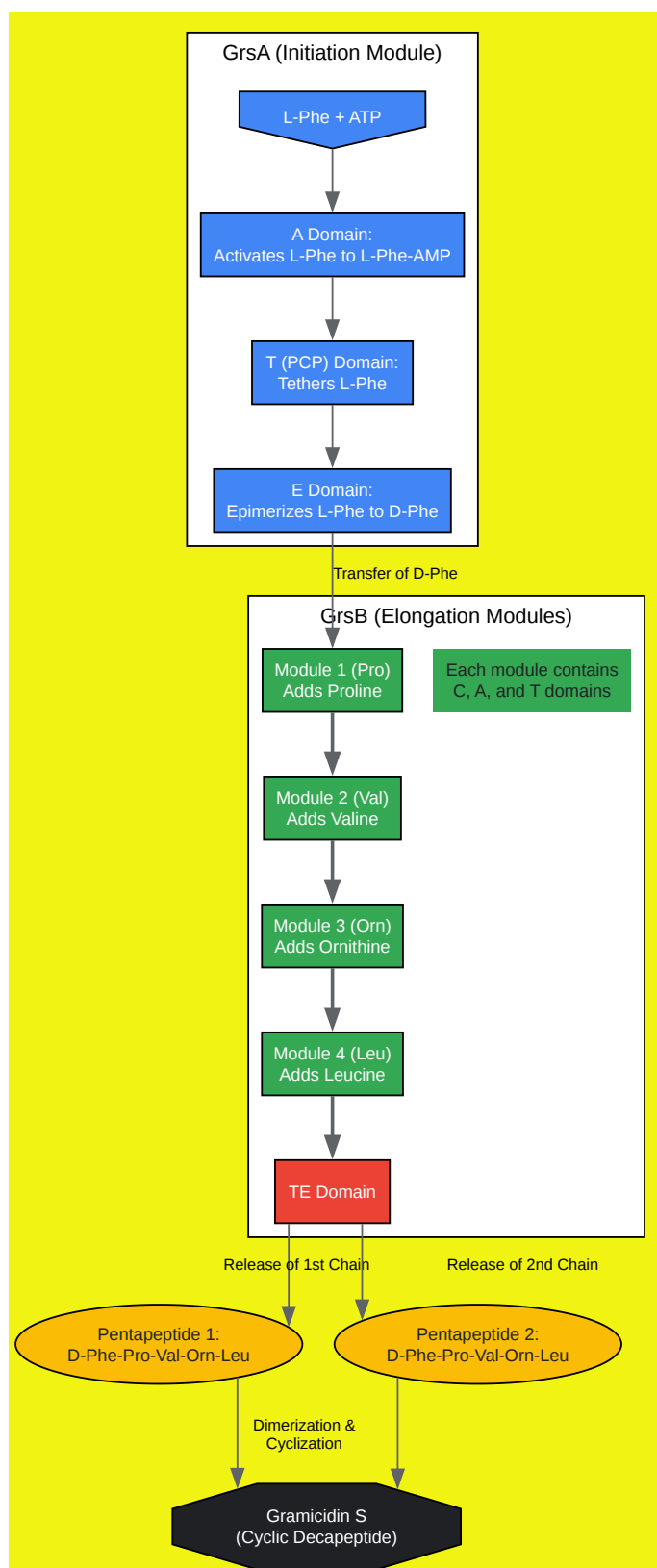
Gramicidin S was discovered in 1942 by Russian microbiologist Georgyi Frantsevich Gause and his wife Maria Brazhnikova. Their work was part of the Soviet Union's urgent effort to find new antibacterial agents to treat wounded soldiers during World War II. The antibiotic was isolated from a strain of the soil bacterium *Brevibacillus brevis* (formerly classified as *Bacillus brevis*).

By 1943, **Gramicidin S** was being used in Soviet military hospitals to treat infected wounds and prevent complications like gas gangrene. Its success was so significant that Gause was awarded the Stalin Prize for Medicine in 1946 for his discovery. In a rare instance of wartime scientific collaboration, the Ministry of Health of the USSR sent a sample of **Gramicidin S** to Great Britain in 1944 via the International Red Cross to determine its exact structure. This effort involved notable chemists like Richard Synge, who used paper chromatography to confirm its

polypeptide nature and would later win a Nobel Prize for his work on chromatography. The final crystal structure was established by Dorothy Hodgkin and Gerhard Schmidt.







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